molecular formula C17H15N5O5S B6478029 2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1324506-45-7

2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B6478029
CAS No.: 1324506-45-7
M. Wt: 401.4 g/mol
InChI Key: GYLKQIKIABLBFZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group, an azetidin-3-yl group, a 1,2,4-oxadiazol-3-yl group, and a pyrimidine . Each of these groups can have distinct chemical properties and reactivities.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. For example, the 1,4-benzodioxine ring could potentially be synthesized from catechol derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Properties

IUPAC Name

5-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S/c23-28(24,12-2-3-13-14(8-12)26-7-6-25-13)22-9-11(10-22)17-20-16(21-27-17)15-18-4-1-5-19-15/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLKQIKIABLBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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